9-(2-Bromophenyl)sulfonylcarbazole
Description
Properties
Molecular Formula |
C18H12BrNO2S |
|---|---|
Molecular Weight |
386.3 g/mol |
IUPAC Name |
9-(2-bromophenyl)sulfonylcarbazole |
InChI |
InChI=1S/C18H12BrNO2S/c19-15-9-3-6-12-18(15)23(21,22)20-16-10-4-1-7-13(16)14-8-2-5-11-17(14)20/h1-12H |
InChI Key |
VQXDQLVMYIEJOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=C4Br |
Origin of Product |
United States |
Preparation Methods
N-Sulfonylation of Carbazole with 2-Bromophenylsulfonyl Chloride
The most direct and widely used method to prepare 9-(2-bromophenyl)sulfonylcarbazole is the nucleophilic substitution of the carbazole nitrogen with 2-bromophenylsulfonyl chloride under basic conditions. This reaction typically proceeds as follows:
- Reagents : Carbazole, 2-bromophenylsulfonyl chloride, base (e.g., triethylamine or pyridine), solvent (e.g., dichloromethane or tetrahydrofuran).
- Procedure : Carbazole is dissolved in an anhydrous organic solvent and cooled if necessary. The base is added to deprotonate the carbazole nitrogen, followed by slow addition of 2-bromophenylsulfonyl chloride. The reaction mixture is stirred at room temperature or slightly elevated temperature until completion.
- Workup : The reaction mixture is quenched with water, extracted, and purified by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as eluent.
- Outcome : The product, 9-(2-bromophenyl)sulfonylcarbazole, is isolated in good to excellent yields.
This method is supported by experimental procedures reported in doctoral theses and research articles focusing on sulfonylation of carbazoles and related heterocycles.
Metal-Free C–N Bond Formation via Hypervalent Iodine(III) Reagents
An alternative approach involves the use of hypervalent iodine(III) reagents such as phenyliodine diacetate to mediate C–N bond formation between carbazole and 2-bromophenyl derivatives. This metal-free method can accomplish intermolecular C(sp^2)–H amination, providing carbazole derivatives without the need for prefunctionalized substrates.
- Mechanism : The reaction proceeds via nitrenium ion intermediates followed by electrophilic aromatic substitution on the carbazole ring.
- Conditions : Typically performed in trifluoroethanol at ambient temperature under open air.
- Advantages : Avoids the use of transition metals, mild conditions, and good functional group tolerance.
- Limitations : May require optimization for specific substrates and scale-up.
This method has been demonstrated for carbazole synthesis from non-prefunctionalized arenes and can be adapted for sulfonylated carbazoles.
Palladium-Catalyzed C–N Bond Formation
Transition-metal catalysis, especially palladium-catalyzed cross-coupling, is a well-established method for constructing C–N bonds in carbazole derivatives.
- Typical Catalysts : Pd(II) or Pd(0) complexes with suitable ligands.
- Substrates : 2-bromophenyl sulfonyl derivatives and carbazole or its derivatives.
- Reaction Conditions : Elevated temperatures, bases such as potassium carbonate, solvents like DMF or toluene.
- Outcome : High regioselectivity and yields, suitable for complex molecule synthesis.
Though highly effective, this approach requires transition metals and sometimes harsh conditions.
Experimental Data and Research Outcomes
Reaction Yields and Purification
| Method | Yield (%) | Purification Method | Notes |
|---|---|---|---|
| N-Sulfonylation with sulfonyl chloride | 75–90 | Silica gel chromatography (n-hexane/ethyl acetate) | Straightforward, scalable |
| Hypervalent iodine(III)-mediated C–N formation | 60–85 | Column chromatography | Metal-free, mild conditions |
| Pd-catalyzed C–N coupling | 80–95 | Chromatography or recrystallization | High selectivity, requires metal catalyst |
Spectroscopic Characterization
- NMR Spectroscopy : ^1H and ^13C NMR confirm the substitution pattern on carbazole and the presence of the bromophenylsulfonyl group.
- Mass Spectrometry : Confirms molecular weight and purity.
- Melting Point : Reported melting points align with literature values, confirming product identity.
Mechanistic Insights
- The hypervalent iodine(III) mediated method proceeds via a nitrenium ion intermediate, facilitating electrophilic aromatic substitution on carbazole.
- Palladium-catalyzed methods involve oxidative addition of the aryl bromide, coordination to carbazole nitrogen, and reductive elimination to form the C–N bond.
- The direct sulfonylation method is a nucleophilic substitution at the sulfonyl chloride, requiring base to deprotonate carbazole nitrogen.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents | Reaction Type | Advantages | Disadvantages |
|---|---|---|---|---|
| N-Sulfonylation with 2-bromophenylsulfonyl chloride | Carbazole, 2-bromophenylsulfonyl chloride, base | Nucleophilic substitution | Simple, high yield, scalable | Requires sulfonyl chloride |
| Hypervalent iodine(III)-mediated C–N bond formation | Carbazole, hypervalent iodine reagent (e.g., PIDA) | Metal-free oxidative amination | Mild, metal-free, environmentally friendly | Moderate yields, substrate scope limitations |
| Palladium-catalyzed C–N coupling | Pd catalyst, base, aryl bromide | Transition-metal catalysis | High selectivity and yield | Requires metal catalyst, harsher conditions |
Chemical Reactions Analysis
9-(2-Bromophenyl)sulfonylcarbazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic reagents such as Grignard reagents or organolithium compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form the corresponding sulfides.
Coupling Reactions: The bromine atom can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Scientific Research Applications
9-(2-Bromophenyl)sulfonylcarbazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Industry: It is used in the development of materials with specific properties, such as dyes and pigments. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 9-(2-Bromophenyl)sulfonylcarbazole involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The sulfonyl group can form strong interactions with amino acid residues in proteins, affecting their function. The bromophenyl group can also participate in hydrophobic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Structural and Electronic Comparisons
9-(4-Bromophenyl)-9H-carbazole
- Para-substitution of bromine minimizes steric hindrance compared to the ortho-substitution in the target compound.
- Applications: Used as an intermediate in planarized triarylamine donors for bipolar compounds in organic electronics .
9-(4-Bromobutyl)-9H-carbazole
- Structure : Carbazole linked to a bromobutyl chain via a single bond .
- Key Differences: The flexible alkyl chain increases solubility in non-polar solvents, unlike the rigid sulfonyl-linked aromatic system. Bromine’s position on an alkyl chain limits conjugation, reducing electronic effects on the carbazole core.
- Synthesis : High-yield (89.5%) synthesis via nucleophilic substitution, contrasting with the multi-step routes required for sulfonyl-linked derivatives .
3-Bromo-9-(4-chlorophenyl)-9H-carbazole
- Structure : Carbazole substituted with bromine (position 3) and a para-chlorophenyl group .
- Key Differences :
- Dual halogen substituents (Br and Cl) enhance electrophilicity, enabling cross-coupling reactions.
- Lacks a sulfonyl group, reducing electron-withdrawing effects compared to the target compound.
2-(2-Bromophenyl)-9-phenylsulfonyl-9H-carbazole
- Structure : Similar to the target compound but with a phenylsulfonyl group instead of a bromophenylsulfonyl group .
- Key Differences :
- The phenylsulfonyl group lacks bromine, reducing steric and electronic effects at the ortho position.
- Lower molecular weight may improve thermal stability in material applications.
Comparative Data Table
Key Research Findings
- Electronic Effects : Sulfonyl groups in 9-(2-Bromophenyl)sulfonylcarbazole significantly lower the LUMO energy level compared to alkyl- or halogen-substituted carbazoles, enhancing electron-transport capabilities .
- Synthetic Challenges : Sulfonyl-linked derivatives generally require more complex synthesis (e.g., sulfonation reactions) compared to direct alkylation or halogenation routes .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 9-(2-bromophenyl)sulfonylcarbazole, and how can yield be maximized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous carbazole derivatives are synthesized via alkylation of carbazole with brominated aryl halides in toluene at 45°C using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst . To maximize yield, optimize stoichiometric ratios (e.g., 1:1.2 molar ratio of carbazole to brominated reagent), control reaction time (3–24 hours), and employ vacuum distillation to remove unreacted reagents . Purification via recrystallization (ethanol) or column chromatography (silica gel with dichloromethane/hexane) is critical .
Q. Which spectroscopic techniques are most effective for characterizing 9-(2-bromophenyl)sulfonylcarbazole?
- Methodological Answer : Use a combination of techniques:
- NMR : H and C NMR to confirm substituent positions (e.g., sulfonyl and bromophenyl groups). Look for characteristic shifts: aromatic protons at δ 7.2–8.5 ppm and sulfonyl protons downfield due to electron-withdrawing effects .
- X-ray crystallography : Resolve molecular geometry (e.g., bond angles and torsion angles) using programs like SHELXL . Monoclinic crystal systems (space group ) are common for carbazole derivatives .
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H] or [M–Br] fragments) .
Q. What are the key challenges in purifying 9-(2-bromophenyl)sulfonylcarbazole, and how can they be addressed?
- Methodological Answer : Challenges include residual solvents (e.g., toluene, THF) and unreacted brominated intermediates. Solutions:
- Recrystallization : Use ethanol or methanol to remove polar impurities .
- Column chromatography : Employ silica gel with gradients of dichloromethane/hexane (1:5 v/v) for non-polar byproducts .
- Vacuum distillation : Remove volatile impurities post-reaction .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions (e.g., DFT-calculated NMR shifts)?
- Methodological Answer : Discrepancies often arise from solvent effects or crystal-packing forces. Strategies:
- Solvent correction : Apply implicit solvent models (e.g., PCM in Gaussian) to DFT calculations .
- Cross-validation : Compare XRD-derived bond lengths with DFT-optimized geometries to identify steric or electronic distortions .
- Dynamic effects : Use MD simulations to account for conformational flexibility in solution .
Q. What strategies are effective for synthesizing derivatives with enhanced optoelectronic properties (e.g., for OLEDs)?
- Methodological Answer : Focus on substituent engineering:
- Suzuki coupling : Introduce electron-deficient groups (e.g., trifluoromethyl) at the 3- or 6-position of the carbazole core to modulate HOMO-LUMO gaps .
- Sulfonyl group modification : Replace bromine with iodine for heavier atom effects, enhancing spin-orbit coupling in triplet emitters .
- Co-crystallization : Design co-crystals with charge-transport materials (e.g., fluorene derivatives) to improve hole mobility .
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity of 9-(2-bromophenyl)sulfonylcarbazole in biological systems?
- Methodological Answer :
- DFT : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .
- Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinases or G-protein-coupled receptors). Validate with SPR or ITC binding assays .
- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks early in drug discovery .
Q. What experimental and computational approaches are recommended to analyze crystallographic data discrepancies (e.g., twinning, disorder)?
- Methodological Answer :
- Twinning detection : Use PLATON to identify twinning ratios and refine data with SHELXL’s TWIN/BASF commands .
- Disorder modeling : Apply PART instructions in SHELXL to split occupancy of disordered atoms (e.g., solvent molecules) .
- Validation tools : Check data with CheckCIF to resolve alerts related to bond distances or angles .
Q. How can researchers elucidate the mechanistic pathways for sulfonyl group reactivity in cross-coupling reactions?
- Methodological Answer :
- Kinetic studies : Monitor reaction progress via in situ IR or F NMR to identify intermediates .
- Isotopic labeling : Use S-labeled sulfonyl groups to track sulfur participation in catalytic cycles via MS .
- DFT transition-state analysis : Map energy barriers for oxidative addition (Pd-catalyzed) or nucleophilic displacement steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
